molecular formula C17H28ClNO B1397333 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219949-26-4

4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397333
CAS No.: 1219949-26-4
M. Wt: 297.9 g/mol
InChI Key: FLRCKWPWLCZXBX-UHFFFAOYSA-N
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Description

4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 2-(sec-Butyl)phenol with 2-chloroethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated compounds, sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as cellular receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
  • 4-[2-(2-sec-Butylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain applications, such as its potential therapeutic effects and its role as a building block in organic synthesis.

Properties

IUPAC Name

4-[2-(2-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-3-14(2)16-6-4-5-7-17(16)19-13-10-15-8-11-18-12-9-15;/h4-7,14-15,18H,3,8-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRCKWPWLCZXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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